molecular formula C11H10FN3 B3090897 5-(3-Fluorophenyl)pyridine-3,4-diamine CAS No. 1214358-61-8

5-(3-Fluorophenyl)pyridine-3,4-diamine

Cat. No.: B3090897
CAS No.: 1214358-61-8
M. Wt: 203.22
InChI Key: YVWZHORCIVVFBY-UHFFFAOYSA-N
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Description

5-(3-Fluorophenyl)pyridine-3,4-diamine is a chemical compound with the molecular formula C11H10FN3. It is a derivative of pyridine, substituted with a fluorophenyl group at the 5-position and two amino groups at the 3- and 4-positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Fluorophenyl)pyridine-3,4-diamine typically involves the reaction of 3-fluoroaniline with pyridine-3,4-dicarboxylic acid or its derivatives. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-(3-Fluorophenyl)pyridine-3,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridines and quinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-(3-Fluorophenyl)pyridine-3,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3-Fluorophenyl)pyridine-3,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances its binding affinity and specificity, while the amino groups facilitate hydrogen bonding and electrostatic interactions. These interactions modulate the activity of the target proteins, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Chlorophenyl)pyridine-3,4-diamine
  • 5-(3-Bromophenyl)pyridine-3,4-diamine
  • 5-(3-Methylphenyl)pyridine-3,4-diamine

Uniqueness

5-(3-Fluorophenyl)pyridine-3,4-diamine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. The fluorine atom increases the compound’s lipophilicity and metabolic stability, making it more suitable for pharmaceutical applications compared to its chloro, bromo, and methyl analogs .

Properties

IUPAC Name

5-(3-fluorophenyl)pyridine-3,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3/c12-8-3-1-2-7(4-8)9-5-15-6-10(13)11(9)14/h1-6H,13H2,(H2,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVWZHORCIVVFBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CN=CC(=C2N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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